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Cat. No.: B14299238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of intermetallic

compounds in the chromium-titanium (Cr-Ti) system. A thorough understanding of these

structures is crucial for the development of advanced alloys with applications in aerospace,

hydrogen storage, and high-temperature structural materials. This document summarizes key

crystallographic data, details common experimental methodologies for their characterization,

and illustrates the temperature-dependent phase relationships.

Core Intermetallic Phases and Crystallographic Data
The primary intermetallic compound in the Cr-Ti system is TiCr₂, which predominantly exists as

Laves phases. These phases are topologically close-packed structures and are known for their

high hardness and strength. The stability of these Laves phases is highly dependent on

temperature and composition. The three main polymorphic structures of TiCr₂ are the cubic

C15 (MgCu₂ prototype), the hexagonal C14 (MgZn₂ prototype), and the di-hexagonal C36

(MgNi₂ prototype).

Below is a summary of the crystallographic data for these principal phases.
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Phase
Crystal
System

Space Group Prototype
Lattice
Parameters (Å)

C15 (α-TiCr₂) Cubic Fd3m (No. 227) MgCu₂
a ≈ 6.901 -

6.932[1]

C14 (β-TiCr₂) Hexagonal
P6₃/mmc (No.

194)
MgZn₂

a ≈ 4.86, c ≈

7.78[2]

C36 (γ-TiCr₂) Hexagonal
P6₃/mmc (No.

194)
MgNi₂ -

Note: The C36 phase shares the same space group as the C14 phase, with differences arising

from the stacking sequence of atomic layers. Detailed lattice parameters for the C36 phase in

the binary Cr-Ti system require further consultation of specialized crystallographic databases. A

comprehensive tabulation of crystallographic data for titanium intermetallic compounds can be

found in the work by Rogl, P. (1983)[3].

Experimental Protocols for Structural
Characterization
The determination and confirmation of the crystal structures of Cr-Ti intermetallic compounds

rely on several key experimental techniques. Detailed protocols for the most common methods

are provided below.

X-Ray Diffraction (XRD) for Phase Identification and
Lattice Parameter Determination
X-ray diffraction is a fundamental technique for identifying the crystalline phases present in a

material and for precisely measuring their lattice parameters.

Methodology:

Sample Preparation:

The Cr-Ti alloy is first mechanically ground into a fine powder using a mortar and pestle to

ensure random orientation of the crystallites.
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The powder is then sieved to achieve a uniform particle size, typically less than 45 µm.

The fine powder is carefully packed into a sample holder, ensuring a flat and smooth

surface to minimize surface roughness effects.

Data Acquisition:

A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically

used.

The X-ray generator is set to a voltage and current of 40 kV and 40 mA, respectively.

The diffraction pattern is recorded over a 2θ range of 20° to 100° with a step size of 0.02°

and a dwell time of 1-2 seconds per step.

Data Analysis:

The resulting diffraction pattern is analyzed to identify the angular positions (2θ) and

intensities of the diffraction peaks.

Phase identification is performed by comparing the experimental diffraction pattern with

standard patterns from crystallographic databases, such as the International Centre for

Diffraction Data (ICDD).

Rietveld refinement is then employed to refine the crystal structure models, including

lattice parameters, atomic positions, and phase fractions.

Scanning Electron Microscopy (SEM) for Microstructural
Analysis
SEM provides high-resolution images of the sample's microstructure, revealing the morphology,

size, and distribution of different phases.

Methodology:

Sample Preparation:

A small section of the Cr-Ti alloy is mounted in an epoxy resin.
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The mounted sample is then ground using a series of silicon carbide papers with

decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).

Fine polishing is subsequently performed using diamond suspensions (e.g., 6 µm, 3 µm, 1

µm) to achieve a mirror-like surface finish.

The polished sample is cleaned ultrasonically in ethanol and dried.

Imaging:

The prepared sample is placed in the SEM chamber, and a high vacuum is established.

An accelerating voltage of 15-20 kV is typically used.

Backscattered Electron (BSE) imaging is particularly useful for distinguishing between

different phases due to its sensitivity to atomic number contrast. Heavier elements appear

brighter.

Energy-Dispersive X-ray Spectroscopy (EDS) for
Compositional Analysis
EDS, often coupled with SEM, allows for the determination of the elemental composition of the

different phases observed in the microstructure.

Methodology:

Data Acquisition:

While viewing the sample under the SEM, the electron beam is focused on a specific point

of interest (a particular phase) or rastered over a selected area.

The interaction of the electron beam with the sample generates characteristic X-rays.

The EDS detector collects these X-rays and generates a spectrum showing the energy of

the X-rays versus their counts.

Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14299238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The peaks in the EDS spectrum correspond to specific elements present in the analyzed

volume.

Quantitative analysis is performed using standardless or standard-based methods to

determine the weight and atomic percentages of the constituent elements in each phase.

This information is crucial for confirming the stoichiometry of the intermetallic compounds.

Temperature-Dependent Phase Transformations
The stability of the TiCr₂ Laves phases is intricately linked to temperature. The following

diagram illustrates the typical transformation pathway observed in the Cr-Ti system. At high

temperatures, the C14 or C36 hexagonal structures are generally more stable, while the C15

cubic structure is the stable low-temperature phase.

Temperature-Dependent Phase Transformation of TiCr₂ Laves Phases

High Temperature
(e.g., > 1200°C)

C36 (γ-TiCr₂)
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Stable Phase

Intermediate Temperature
(e.g., ~1100-1200°C)

C14 (β-TiCr₂)
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Stable Phase

Low Temperature
(e.g., < 1100°C)

C15 (α-TiCr₂)
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Click to download full resolution via product page

Caption: Logical workflow of temperature-dependent phase transformations in TiCr₂.

This guide provides a foundational understanding of the crystal structures of chromium-titanium

intermetallic compounds. For more detailed crystallographic information and phase equilibria,

consulting the cited literature and comprehensive phase diagram databases is recommended.

The provided experimental protocols offer a starting point for the characterization of these

complex and technologically important materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b14299238?utm_src=pdf-body-img
https://www.benchchem.com/product/b14299238?utm_src=pdf-custom-synthesis
https://pubs.aip.org/aip/jap/article/105/4/043707/369486/Hydrogen-storage-behavior-in-C15-Laves-phase
https://next-gen.materialsproject.org/materials/mp-1589
https://www.osti.gov/etdeweb/biblio/5043590
https://www.osti.gov/etdeweb/biblio/5043590
https://www.benchchem.com/product/b14299238#crystal-structure-of-chromium-titanium-intermetallic-compounds
https://www.benchchem.com/product/b14299238#crystal-structure-of-chromium-titanium-intermetallic-compounds
https://www.benchchem.com/product/b14299238#crystal-structure-of-chromium-titanium-intermetallic-compounds
https://www.benchchem.com/product/b14299238#crystal-structure-of-chromium-titanium-intermetallic-compounds
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14299238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b14299238?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14299238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

